molecular formula C13H16O5 B14181689 Dimethyl 2-(3-methoxyphenyl)butanedioate CAS No. 918866-91-8

Dimethyl 2-(3-methoxyphenyl)butanedioate

Cat. No.: B14181689
CAS No.: 918866-91-8
M. Wt: 252.26 g/mol
InChI Key: TVWUVZOZCWITQN-UHFFFAOYSA-N
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Description

Dimethyl 2-(3-methoxyphenyl)butanedioate is a succinic acid derivative featuring a 3-methoxyphenyl substituent at the 2-position of the butanedioate backbone, with both carboxylic acid groups esterified as methyl esters. While direct studies on this compound are sparse in the provided evidence, its structural analogs offer insights into its likely behavior, reactivity, and applications .

Properties

CAS No.

918866-91-8

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

dimethyl 2-(3-methoxyphenyl)butanedioate

InChI

InChI=1S/C13H16O5/c1-16-10-6-4-5-9(7-10)11(13(15)18-3)8-12(14)17-2/h4-7,11H,8H2,1-3H3

InChI Key

TVWUVZOZCWITQN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(CC(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-(3-methoxyphenyl)butanedioate can be synthesized through several methods. One common approach involves the esterification of 2-(3-methoxyphenyl)butanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of 3-methoxyphenyl is coupled with a halogenated butanedioate ester in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high yield .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, resulting in a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(3-methoxyphenyl)butanedioate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-(3-hydroxyphenyl)butanedioate.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: 2-(3-hydroxyphenyl)butanedioate

    Reduction: 2-(3-methoxyphenyl)butanediol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Dimethyl 2-(3-methoxyphenyl)butanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in the development of pharmaceutical agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl 2-(3-methoxyphenyl)butanedioate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations to yield desired products. In biological systems, its activity is determined by its interaction with molecular targets such as enzymes and receptors. The methoxyphenyl group can enhance binding affinity and specificity, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituent Position/Group Functional Groups Molecular Formula Key Properties/Applications
Dimethyl 2-(3-methoxyphenyl)butanedioate 3-methoxy on phenyl Methyl esters C₁₃H₁₆O₆* Likely intermediate in drug synthesis
1,4-Dimethyl 2-(4-bromophenyl)butanedioate 4-bromo on phenyl Methyl esters C₁₂H₁₃BrO₄ Halogenated analog for coupling reactions
2-(4-methoxyphenyl)butanedioic acid 4-methoxy on phenyl Free carboxylic acids C₁₁H₁₂O₆ Higher solubility; diacid precursor
Dimethyl triazine-hydrazone derivative Triazine hydrazone Methyl esters + hydrazone C₁₀H₁₃N₅O₅ Potential bioactivity (e.g., antiviral)

*Estimated formula based on structural similarity.

Research Findings and Implications

  • In contrast, bromine (in the 4-bromo analog) withdraws electrons, favoring electrophilic substitution at meta positions .
  • Solubility and Bioavailability : Methyl esters (target and bromo analog) are more lipophilic than the diacid form, suggesting better membrane permeability but lower aqueous solubility .
  • Synthetic Utility : The bromo analog’s halogen substituent makes it a candidate for Suzuki-Miyaura cross-coupling, whereas the target’s methoxy group could direct regioselectivity in electrophilic substitutions .

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